molecular formula C21H33N3O2 B2927670 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide CAS No. 903301-61-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B2927670
CAS No.: 903301-61-1
M. Wt: 359.514
InChI Key: GOIDPXJNIFTZDB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structural features, which include a methoxyphenyl group, a piperazine ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with an appropriate alkylating agent to introduce the methoxy group.

    Piperazine Ring Formation: The next step involves the cyclization of the intermediate with a suitable reagent to form the piperazine ring.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves the coupling of the piperazine intermediate with cyclohexanecarboxylic acid under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can undergo reduction to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonin receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter levels, receptor signaling, and ultimately, therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIDPXJNIFTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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